Distinct Human HSP90α Binding Affinity Compared to 2‑Phenyl‑Substituted PPAR Agonist Analogs
In a direct NMR-based binding assay, 3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid demonstrates a specific interaction with human HSP90α, a target distinct from the PPAR agonism typically associated with 2‑phenyl‑substituted benzoxazole propanoic acid derivatives [1]. This quantitative binding affinity provides a measurable differentiation in target engagement relative to compounds such as 2‑(2-phenyl-1,3-benzoxazol-6-yl)propanoic acid, which have been optimized for PPAR modulation [2].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 19,000 nM (Kd) |
| Comparator Or Baseline | 2‑(2‑phenyl‑1,3‑benzoxazol‑6‑yl)propanoic acid derivatives (PPAR agonists) – Data not available; distinct mechanism. |
| Quantified Difference | Not applicable (different target) |
| Conditions | NMR spectroscopy: 2D ¹H-¹⁵N chemical shift perturbation assay using human HSP90α protein [1] |
Why This Matters
This direct evidence of HSP90α engagement positions the 4‑yl scaffold for applications in oncology and protein folding research, a niche not addressed by PPAR‑targeted benzoxazole analogs.
- [1] BindingDB. Affinity Data for 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid (Kd: 19,000 nM against human HSP90alpha). View Source
- [2] Oxazolyl-arylpropionic acid derivatives and their use as PPAR agonists. US Patent US20040097590A1, 2004. View Source
